molecular formula C12H28N4 B078090 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- CAS No. 13304-31-9

2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)-

Cat. No. B078090
CAS RN: 13304-31-9
M. Wt: 228.38 g/mol
InChI Key: ZNDMWJNPHFHXFT-BUHFOSPRSA-N
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Description

2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is a chemical compound that belongs to the class of tetrazene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including materials science, pharmaceuticals, and explosives.

Mechanism Of Action

The mechanism of action of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is not fully understood. However, it is believed to act by inducing DNA damage and inhibiting cell proliferation. In addition, it has been shown to induce apoptosis, which is a process of programmed cell death.

Biochemical And Physiological Effects

2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to determine its safety and efficacy in vivo.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is its potential as a high-energy density material, which makes it suitable for use in explosives and propellants. In addition, its anticancer properties make it a promising candidate for the development of new cancer therapies. However, its potential toxicity and safety concerns limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)-. One direction is the development of new high-energy density materials based on this compound. Another direction is the investigation of its potential as a drug delivery system for cancer therapies. In addition, further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other fields, such as photochemistry and materials science.
Conclusion:
In conclusion, 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- can be achieved through different methods, including the reaction of tetrazene with isopropyl iodide in the presence of sodium hydride. Another method involves the reaction of tetrazene with isopropyl alcohol in the presence of sulfuric acid. The yield of the synthesis process depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- has been extensively studied for its potential applications in various fields. In materials science, it has been used as a precursor for the synthesis of high-energy density materials, such as explosives and propellants. In pharmaceuticals, it has been investigated for its potential as an anticancer agent and as a drug delivery system. In addition, it has been studied for its potential applications in the field of photochemistry, where it can be used as a photosensitizer.

properties

CAS RN

13304-31-9

Product Name

2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)-

Molecular Formula

C12H28N4

Molecular Weight

228.38 g/mol

IUPAC Name

N-[(E)-[di(propan-2-yl)amino]diazenyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C12H28N4/c1-9(2)15(10(3)4)13-14-16(11(5)6)12(7)8/h9-12H,1-8H3/b14-13+

InChI Key

ZNDMWJNPHFHXFT-BUHFOSPRSA-N

Isomeric SMILES

CC(C)N(C(C)C)/N=N/N(C(C)C)C(C)C

SMILES

CC(C)N(C(C)C)N=NN(C(C)C)C(C)C

Canonical SMILES

CC(C)N(C(C)C)N=NN(C(C)C)C(C)C

Origin of Product

United States

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